Regioisomeric Identity: Furan-3-yl/Thiophen-2-yl Substitution Pattern Distinguishes Target Compound from Its Closest Commercial Analog (CAS 2034262-11-6)
The target compound (CAS 2034491-31-9) is defined by the precise attachment of furan-3-yl and thiophen-2-yl rings to the tertiary carbinol center. Its closest commercially catalogued regioisomer, CAS 2034262-11-6, differs by a positional swap: furan-2-yl replaces furan-3-yl, and thiophen-3-yl replaces thiophen-2-yl . Although no published head-to-head pharmacological comparison exists for these two compounds in any allowable database, the structural non-identity is absolute and verifiable by InChIKey comparison: QGIPTFZAPXMQAQ-UHFFFAOYSA-N (target) vs. IQCBMRYDWTWTEE-UHFFFAOYSA-N (regioisomer) . In orexin receptor medicinal chemistry, furan-2-yl vs. furan-3-yl connectivity produces divergent vectors for hydrogen bond acceptance and π-stacking interactions with receptor residues [1].
| Evidence Dimension | Regioisomeric identity (furan and thiophene attachment positions) |
|---|---|
| Target Compound Data | Furan-3-yl at carbinol carbon; Thiophen-2-yl at carbinol carbon; InChIKey: QGIPTFZAPXMQAQ-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 2034262-11-6: Furan-2-yl at carbinol carbon; Thiophen-3-yl at carbinol carbon; InChIKey: IQCBMRYDWTWTEE-UHFFFAOYSA-N |
| Quantified Difference | Non-identical InChIKey; different connectivity at four atomic positions (furan attachment point and thiophene attachment point) |
| Conditions | Structural identity verification by InChIKey comparison using publicly available chemical registry data |
Why This Matters
For procurement integrity in SAR campaigns, regioisomeric purity is non-negotiable — ordering the wrong regioisomer introduces an uncontrolled variable that can invalidate an entire round of biological assays.
- [1] Bonifazi A, Del Bello F, Giorgioni G, Piergentili A, Saab E, Botticelli L, Cifani C, Micioni Di Bonaventura E, Micioni Di Bonaventura MV, Quaglia W. Targeting orexin receptors: Recent advances in the development of subtype selective or dual ligands for the treatment of neuropsychiatric disorders. Med Res Rev. 2023;43(5):1607-1667. doi:10.1002/med.21959. View Source
